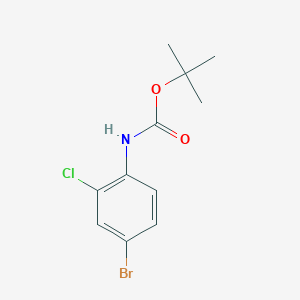

Tert-butyl (4-bromo-2-chlorophenyl)carbamate

CAS No.: 330794-09-7

Cat. No.: VC2272408

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330794-09-7 |

|---|---|

| Molecular Formula | C11H13BrClNO2 |

| Molecular Weight | 306.58 g/mol |

| IUPAC Name | tert-butyl N-(4-bromo-2-chlorophenyl)carbamate |

| Standard InChI | InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |

| Standard InChI Key | MMEJPTJXEPYWQC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl |

Introduction

Chemical Identity and Basic Properties

Tert-butyl (4-bromo-2-chlorophenyl)carbamate is identified by the CAS registry number 330794-09-7. The compound has a molecular formula of C11H13BrClNO2 with a calculated molecular weight of 306 g/mol. Structurally, it consists of a phenyl ring substituted with bromine at the para (4) position and chlorine at the ortho (2) position, with a carbamate group attached directly to the nitrogen atom. The carbamate group features a tert-butyl moiety, which contributes to the compound's steric and chemical properties.

Structural Characteristics

The structure of tert-butyl (4-bromo-2-chlorophenyl)carbamate can be best understood by examining its key functional components:

-

A phenyl ring core structure

-

Bromine substitution at the para (4) position

-

Chlorine substitution at the ortho (2) position

-

A carbamate linkage (R-NH-COO-R')

-

A tert-butyl group attached to the carbamate oxygen

This particular arrangement of atoms gives the compound its distinctive chemical behavior and reactivity profile.

Physical Properties

Based on its structural features and related compounds, tert-butyl (4-bromo-2-chlorophenyl)carbamate is expected to exhibit the following physical properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 306 g/mol | |

| Physical State | Likely solid at room temperature | Inferred from related structures |

| Solubility | Limited water solubility, likely soluble in organic solvents | Inferred from structure |

| Color | Likely white to off-white crystalline solid | Inferred from related carbamates |

Chemical Classification and Reactivity

Carbamate Family Overview

Tert-butyl (4-bromo-2-chlorophenyl)carbamate belongs to the carbamate family, which consists of esters or salts derived from carbamic acid (NH2COOH). Carbamates generally feature the functional group R-NH-COO-R', where R and R' can be various organic substituents. This functional group is significant in organic chemistry and is found in numerous biologically active compounds.

Reactivity Profile

The reactivity of tert-butyl (4-bromo-2-chlorophenyl)carbamate is influenced by several key structural features:

-

The tert-butyl group provides steric hindrance and acts as a protecting group for the carbamate functionality

-

The halogenated aromatic ring (containing both bromine and chlorine) offers sites for potential cross-coupling reactions

-

The carbamate group can undergo hydrolysis under appropriate conditions

The compound's reactivity makes it potentially valuable as an intermediate in multi-step organic syntheses, particularly in pharmaceutical development.

Applications and Utilization

Chemical Intermediates

Tert-butyl (4-bromo-2-chlorophenyl)carbamate likely serves as an important intermediate in the synthesis of more complex molecules. The presence of both bromine and chlorine atoms on the aromatic ring makes this compound particularly suitable for cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig reactions.

Pharmaceutical Applications

Carbamates, including those with structures similar to tert-butyl (4-bromo-2-chlorophenyl)carbamate, have found applications in pharmaceutical chemistry. The carbamate functionality appears in various drug molecules and can serve as a prodrug strategy to improve pharmacokinetic properties.

Comparative Analysis with Related Compounds

To better understand tert-butyl (4-bromo-2-chlorophenyl)carbamate, it is valuable to compare it with structurally similar compounds found in the literature.

Structural Analogues

Functional Distinctions

The primary differences between tert-butyl (4-bromo-2-chlorophenyl)carbamate and its structural analogues lie in:

-

Direct attachment of the carbamate to the phenyl ring versus benzyl linkage

-

Positioning of halogen atoms (bromine and chlorine)

-

Additional methyl substitutions in some analogues

These differences, though seemingly minor, can significantly impact reactivity, physical properties, and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume